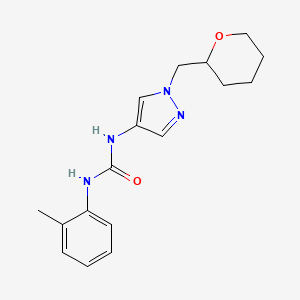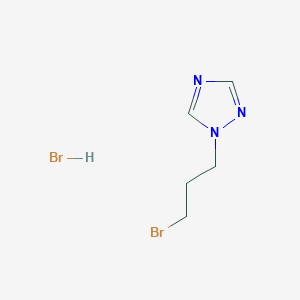![molecular formula C16H18N4O5S B2905045 benzo[d][1,3]dioxol-5-yl(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448128-75-3](/img/structure/B2905045.png)
benzo[d][1,3]dioxol-5-yl(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a molecular formula of C20H18O7 . It contains a benzo[d][1,3]dioxol-5-yl group and a 4-methyl-4H-1,2,4-triazol-3-yl group, both attached to a piperidin-1-yl methanone core .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The benzo[d][1,3]dioxol-5-yl group and the 4-methyl-4H-1,2,4-triazol-3-yl group are both attached to a piperidin-1-yl methanone core .Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been found, similar compounds have been used in the detection of carcinogenic lead via a reliable electrochemical approach .Scientific Research Applications
Thermal, Optical, and Structural Studies
In a study by Karthik et al. (2021), a related compound was synthesized and characterized through various spectroscopic techniques and single crystal X-ray diffraction. The study focused on the thermal properties, revealing stability within a specific temperature range, and provided insights into the molecular structure, including intermolecular interactions and energy frameworks. This research underscores the relevance of such compounds in understanding the material properties and designing new materials with tailored characteristics (Karthik et al., 2021).
Novel Synthesis Pathways
Dalai et al. (2006) explored the synthesis of variably substituted tetrahydroquinazolinone derivatives via a series of chemical reactions, highlighting the compound's role in creating new chemical entities. This work illustrates the compound's application in advancing synthetic organic chemistry, offering a pathway to diverse molecular scaffolds (Dalai et al., 2006).
Crystal Structure and DFT Studies
Research by Huang et al. (2021) on boric acid ester intermediates related to the compound detailed the synthesis, crystal structure, and DFT (Density Functional Theory) studies. These findings are pivotal for the field of theoretical chemistry, offering a deep dive into the electronic properties and stability of such compounds (Huang et al., 2021).
Pharmacological Applications
Although direct references to pharmacological applications of the exact compound were not found, related research efforts, such as the study by Hvenegaard et al. (2012), involve the metabolic pathway analysis of novel antidepressants. Such studies provide a foundation for understanding the metabolic transformations and potential therapeutic applications of structurally related compounds (Hvenegaard et al., 2012).
Future Directions
The future directions for research on this compound could include further exploration of its potential anticancer properties, as well as its use in the detection of heavy metals . Further studies could also investigate its physical and chemical properties, and potential applications in other fields.
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit various biological activities, suggesting that this compound may also interact with multiple biochemical pathways .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-19-9-17-18-16(19)26(22,23)12-4-6-20(7-5-12)15(21)11-2-3-13-14(8-11)25-10-24-13/h2-3,8-9,12H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZVHPFPPBEUKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B2904962.png)
![2-amino-4-(4-chlorophenyl)-7-methyl-3-(phenylsulfonyl)-4H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B2904963.png)

![Tert-butyl (3aR,6aS)-2-(6-chloropyrazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2904965.png)


![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2904968.png)
![(3-Bromophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2904974.png)
![5-Bromo-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2904975.png)

![(2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine](/img/structure/B2904977.png)


